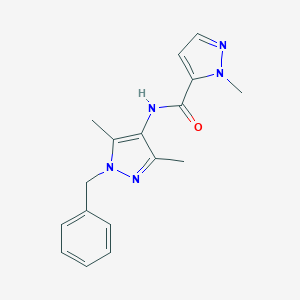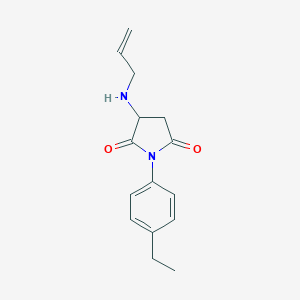![molecular formula C25H24N2O5 B280216 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound that belongs to the class of chromene derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it has been reported to act as a potent inhibitor of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II (Topo II). It also inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in vitro and in vivo. It also reduces the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. Moreover, it has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the brain, which protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its high potency and selectivity towards various enzymes and pathways. It also has low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations is the lack of clinical studies and data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Another direction is to optimize its chemical structure to improve its potency and selectivity towards specific targets. Moreover, the development of novel drug delivery systems and formulations can enhance its pharmacokinetic properties and efficacy. Finally, the evaluation of its safety and efficacy in clinical trials is necessary for its translation into clinical practice.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its high potency and selectivity towards specific targets make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and future directions for its development.
Synthesemethoden
The synthesis of 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported in several studies. One of the most common methods involves the reaction of 4-hydroxycoumarin with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst to obtain the intermediate compound. The intermediate is then reacted with 4-methoxyphenylacetonitrile and ammonium acetate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C25H24N2O5 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
2-amino-4-[3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C25H24N2O5/c1-29-17-8-10-18(11-9-17)31-14-16-7-6-15(12-22(16)30-2)23-19(13-26)25(27)32-21-5-3-4-20(28)24(21)23/h6-12,23H,3-5,14,27H2,1-2H3 |
InChI-Schlüssel |
PRKYKRQTKPOUMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)

